molecular formula C23H30BrNO3 B12310232 Propantheline-d3 Bromide (N-methyl-d3)

Propantheline-d3 Bromide (N-methyl-d3)

Cat. No.: B12310232
M. Wt: 451.4 g/mol
InChI Key: XLBIBBZXLMYSFF-OWKBQAHQSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propantheline-d3 Bromide (N-methyl-d3) involves the incorporation of deuterium atoms into the N-methyl group of Propantheline Bromide. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of Propantheline-d3 Bromide (N-methyl-d3) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and quality control measures to verify the isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Propantheline-d3 Bromide (N-methyl-d3) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, hydrolysis of Propantheline-d3 Bromide (N-methyl-d3) may yield deuterated alcohols and acids .

Scientific Research Applications

Propantheline-d3 Bromide (N-methyl-d3) is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propantheline-d3 Bromide (N-methyl-d3) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies involving mass spectrometry and other analytical techniques.

Properties

Molecular Formula

C23H30BrNO3

Molecular Weight

451.4 g/mol

IUPAC Name

di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C23H30NO3.BrH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3;

InChI Key

XLBIBBZXLMYSFF-OWKBQAHQSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C(C)C)C(C)C.[Br-]

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Br-]

Origin of Product

United States

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